molecular formula C19H28N2O2 B12457537 [1-(2-Hydroxybenzyl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone

[1-(2-Hydroxybenzyl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B12457537
M. Wt: 316.4 g/mol
InChI Key: QQKJMJISGXBWPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxybenzyl)piperidin-4-ylmethanone is a complex organic compound that features a piperidine ring substituted with a hydroxybenzyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybenzyl group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxybenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for investigating protein-ligand interactions.

Medicine

In medicinal chemistry, 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone has potential applications as a lead compound for the development of new therapeutic agents. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with amino acid residues in proteins, while the piperidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxybenzyl)piperidin-4-ylmethanone: Unique due to its combination of hydroxybenzyl and methanone groups.

    1-(2-Hydroxybenzyl)piperidin-4-ylmethanone: Similar structure but with a different methyl group position.

Uniqueness

The uniqueness of 1-(2-Hydroxybenzyl)piperidin-4-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H28N2O2/c1-15-5-4-10-21(13-15)19(23)16-8-11-20(12-9-16)14-17-6-2-3-7-18(17)22/h2-3,6-7,15-16,22H,4-5,8-14H2,1H3

InChI Key

QQKJMJISGXBWPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3O

Origin of Product

United States

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